

8-Dehydroxyshanzhiside: A Comprehensive Technical Guide to its Structure and NMR Data

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Compound of Interest

Compound Name: 8-Dehydroxyshanzhiside

Cat. No.: B15597135

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Dehydroxyshanzhiside is an iridoid glycoside that has been isolated from various medicinal plants, most notably *Lamiophlomis rotata* (Benth.) Kudo. Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and natural product research communities. The precise structural elucidation of these compounds is paramount for understanding their bioactivity and for potential drug development. This technical guide provides a detailed overview of the structure of **8-dehydroxyshanzhiside**, supported by a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic data.

Chemical Structure

The chemical structure of **8-dehydroxyshanzhiside** is characterized by a cyclopentanopyran ring system, which is typical for iridoid glycosides. A glucose molecule is attached via a β -glycosidic linkage at the C1 position. The numbering of the carbon atoms in the iridoid and glucose moieties is crucial for the assignment of NMR signals.


 Chemical Structure of 8-Dehydroxyshanzhiside

Figure 1. Chemical structure of **8-dehydroxyshanzhiside**.

Experimental Protocols

Isolation of 8-Dehydroxyshanzhiside

A general procedure for the isolation of **8-dehydroxyshanzhiside** from *Lamiophlomis rotata* involves the following steps:

- **Extraction:** The air-dried and powdered plant material is typically extracted with a polar solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The iridoid glycosides, being polar, will remain in the aqueous layer.
- **Chromatography:** The aqueous fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water. The fractions containing the iridoid glycosides are collected and combined.
- **Purification:** Further purification is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure **8-dehydroxyshanzhiside**. The purity of the final compound is typically assessed by HPLC analysis.

NMR Spectroscopy

All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H NMR) using a deuterated solvent, typically methanol- d_4 (CD_3OD) or deuterium oxide (D_2O). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

Data Presentation: NMR Spectroscopic Data

The complete ^1H and ^{13}C NMR assignments for **8-dehydroxyshanzhiside** are presented in the tables below. These assignments are based on a combination of 1D (^1H and ^{13}C) and 2D NMR (COSY, HSQC, and HMBC) experiments.

Table 1: ^1H NMR Data of **8-Dehydroxyshanzhisi** (in CD_3OD)

Position	δH (ppm)	Multiplicity	J (Hz)
1	5.58	d	1.5
3	7.42	s	
5	3.15	m	
6 α	2.10	m	
6 β	1.90	m	
7 α	1.85	m	
7 β	1.65	m	
9	2.85	m	
10	1.25	d	6.5
1'	4.65	d	8.0
2'	3.20	dd	8.0, 9.0
3'	3.35	t	9.0
4'	3.28	t	9.0
5'	3.30	m	
6'a	3.85	dd	12.0, 2.0
6'b	3.65	dd	12.0, 5.5

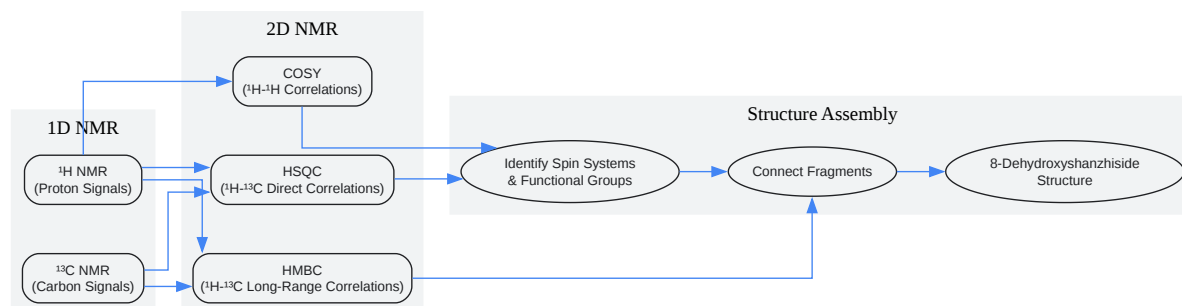
Table 2: ^{13}C NMR Data of **8-Dehydroxyshanzhisi** (in CD_3OD)

Position	δC (ppm)
1	95.2
3	152.1
4	111.5
5	38.1
6	25.9
7	30.5
8	45.3
9	48.2
10	22.1
11	170.5
1'	100.1
2'	74.9
3'	78.0
4'	71.8
5'	78.2
6'	62.9

Mandatory Visualization

Structure Elucidation Workflow

The logical workflow for the structure elucidation of **8-dehydroxyshanzhiside** using 2D NMR spectroscopy is depicted below. This diagram illustrates the key correlations used to piece together the molecular structure.



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Workflow for the structure elucidation of **8-dehydroxyshanzhiside**.

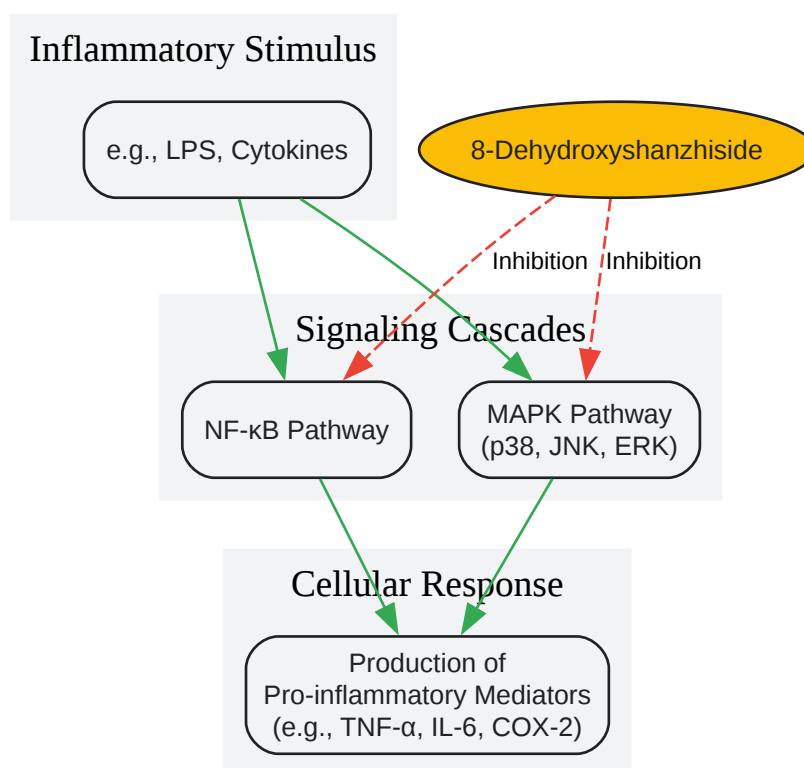
Key HMBC Correlations for Structure Confirmation

This diagram highlights some of the crucial long-range correlations observed in the HMBC spectrum that confirm the connectivity between the iridoid and glucose moieties, as well as the placement of the methyl and carboxyl groups.

Key HMBC correlations for **8-dehydroxyshanzhiside**.

Potential Signaling Pathway Involvement

While the specific signaling pathways directly modulated by pure **8-dehydroxyshanzhiside** are still under extensive investigation, iridoid glycosides isolated from *Lamiophlomis rotata* have been shown to possess anti-inflammatory properties. This activity is often associated with the modulation of key inflammatory signaling pathways such as the NF- κ B and MAPK pathways.



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Hypothesized anti-inflammatory mechanism of **8-dehydroxyshanzhiside**.

Conclusion

This technical guide provides a consolidated resource for the structural and NMR spectroscopic data of **8-dehydroxyshanzhiside**. The detailed tables of ^1H and ^{13}C NMR data, along with the illustrative workflows and correlation diagrams, serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific molecular targets and signaling pathways of **8-dehydroxyshanzhiside** will be crucial in unlocking its full therapeutic potential.

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